molecular formula C10H10ClF2N3 B6188890 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 2648962-10-9

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B6188890
CAS RN: 2648962-10-9
M. Wt: 245.7
InChI Key:
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Description

The compound “3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this case, the pyrazole ring is substituted with a 2,4-difluorophenyl group at the 3-position and a methylamine group at the 1-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 2,4-difluorophenyl group, and the methylamine group. The presence of the fluorine atoms on the phenyl ring would likely influence the electronic properties of the molecule, potentially affecting its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s stability and could also affect its polarity .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in the development of new pharmaceuticals or materials, but further studies would be needed to explore these possibilities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves the reaction of 2,4-difluoroacetophenone with methylhydrazine to form 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2,4-difluoroacetophenone", "methylhydrazine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-difluoroacetophenone is reacted with methylhydrazine in ethanol at reflux temperature to form 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine.", "Step 2: The resulting amine is dissolved in water and hydrochloric acid is added dropwise until the pH reaches 2-3. The mixture is then stirred for 1 hour at room temperature to form the hydrochloride salt of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine." ] }

CAS RN

2648962-10-9

Molecular Formula

C10H10ClF2N3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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